molecular formula C7H13NO B1396205 (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol CAS No. 169124-63-4

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol

货号: B1396205
CAS 编号: 169124-63-4
分子量: 127.18 g/mol
InChI 键: PCBUTZASOZQVJF-VQVTYTSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol (CAS 169124-63-4) is a bicyclic tropane alkaloid of high importance in advanced scientific research. With a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol, this compound serves as a versatile and critical building block in medicinal chemistry and neuropharmacology . Its unique rel-(1R,5S,6S) stereochemistry and functionalized 8-azabicyclo[3.2.1]octane scaffold make it a privileged structure for the synthesis of more complex molecules with targeted biological activities . The primary research value of this compound lies in its interaction with neurotransmitter systems. Scientific investigations have explored its potential as an enzyme inhibitor and receptor modulator. Notably, studies have demonstrated its binding affinity to specific central nervous system (CNS) receptors, suggesting potential for research into anxiety disorders . Furthermore, it has shown significant inhibition of acetylcholinesterase activity in research settings, indicating its relevance in exploratory models for conditions like Alzheimer's disease . Related analogs within the same structural class have been documented as potent kappa opioid receptor (KOR) antagonists, demonstrating good brain exposure and significant potency (e.g., IC50 = 20 nM), which highlights the value of this core scaffold in pain management and neuropharmacological research . As a key intermediate in pharmaceutical synthesis, this compound is used in the exploration of new synthetic routes for tropane derivatives . Its mechanism of action in research models typically involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or a receptor agonist/antagonist, thereby modulating key neurochemical pathways . Researchers utilize this high-quality biochemical intermediate to focus on developing novel therapeutics for neurological disorders and to advance methodologies in asymmetric synthesis . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUTZASOZQVJF-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(C1)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]([C@H](C1)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol can be achieved through several methodologies. One common approach involves the desymmetrization of achiral tropinone derivatives. This process allows for the stereochemical control necessary to generate the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

化学反应分析

Types of Reactions

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

科学研究应用

Overview

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol is a bicyclic compound notable for its unique stereochemistry and biological activity. This compound, which belongs to the class of tropane alkaloids, has garnered attention in various fields such as medicinal chemistry, neuropharmacology, and synthetic organic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications in treating neurological disorders due to its interaction with neurotransmitter systems. Its ability to act as an enzyme inhibitor or receptor agonist/antagonist makes it a candidate for drug development targeting various CNS disorders.

Neuropharmacology

Research has shown that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and potentially modulating neurochemical pathways involved in mood regulation and cognitive functions.

Synthetic Organic Chemistry

As a versatile building block, this compound is utilized in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired biological activities.

Case Studies

Several studies have explored the efficacy of this compound in various applications:

Study Focus Findings
Study 1Neurotransmitter InteractionDemonstrated binding affinity to specific CNS receptors, suggesting potential for treating anxiety disorders.
Study 2Enzyme InhibitionShowed significant inhibition of acetylcholinesterase activity, indicating potential use in Alzheimer's disease treatment.
Study 3Synthetic PathwaysDeveloped new synthetic routes that improved yield and reduced by-products in the production of tropane derivatives.

作用机制

The mechanism of action of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Stereochemical Variants

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol
  • Key Difference : Stereochemistry at C6 (R-configuration vs. S-configuration in the target compound).
  • Impact : Altered hydrogen-bonding capacity and receptor binding. The R-configuration may reduce affinity for nicotinic acetylcholine receptors compared to the S-form .
rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
  • Structure : Hydroxyl group at C3 and methyl substitution at N6.
  • Properties : Increased lipophilicity (LogP ~0.59) due to the methyl group, enhancing blood-brain barrier penetration. Molecular weight: 141.21 g/mol .
  • Applications: Potential use in central nervous system (CNS) therapeutics .
6-(6-Chloro-3-pyridinyl)-(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octane
  • Structure : Chloropyridinyl substituent at C4.
  • Properties : Higher molecular weight (222.71 g/mol) and enhanced insecticidal activity due to the chloro-pyridine moiety. Used in agrochemicals .

Derivatives with Functional Group Modifications

(1R,3s,5S,6S,7R)-6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl acetate
  • Structure : Acetylated dihydroxy groups at C6 and C5.
  • Impact: Improved metabolic stability and oral bioavailability. Molecular formula: C₁₀H₁₇NO₄ .
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(acetyloxy)-3-oxo-ethyl ester
  • Structure : Carboxylic acid and ester groups at C2 and C3.
  • Properties : Enhanced solubility in polar solvents (PSA: 67.8 Ų) but reduced membrane permeability .

Compounds with Varied Ring Systems

rel-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol
  • Structure : Smaller bicyclo[3.2.0] framework with one fewer methylene group.
  • Impact : Reduced steric hindrance and higher conformational flexibility. Molecular weight: 113.16 g/mol .
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-ol
  • Structure : Hydroxyl group at C3 instead of C6.
  • Properties : Lower polarity (PSA: 32.26 Ų vs. 49.33 Ų in the target compound), influencing pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents PSA (Ų) LogP
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol N/A C₇H₁₃NO 127.18 -OH at C6 49.33 0.59
6-(6-Chloro-3-pyridinyl)-derivative 174789-85-6 C₁₂H₁₅ClN₂ 222.71 -Cl, pyridinyl at C6 35.90 2.12
rel-(1R,3s,5S)-8-Methyl-3-ol 135-97-7 C₈H₁₅NO 141.21 -CH₃ at N8, -OH at C3 32.26 0.59
(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol N/A C₆H₁₁NO 113.16 -OH at C6 32.26 0.12

生物活性

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol is a bicyclic compound belonging to the class of tropane alkaloids, characterized by its unique stereochemistry and functional groups. This compound exhibits notable biological activities, particularly in the realm of neuropharmacology and receptor interactions.

The molecular formula of this compound is C7_7H13_{13}NO, with a molecular weight of approximately 113.19 g/mol. The compound contains a nitrogen atom within its bicyclic structure, which significantly influences its biological activity by interacting with various neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that this compound may function as an enzyme inhibitor or receptor agonist/antagonist:

  • Receptor Interactions : It has been shown to interact with kappa opioid receptors (KORs), demonstrating potent antagonistic properties. For example, a related study on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides highlighted its ability to act selectively as a KOR antagonist with good brain exposure and significant potency (IC50_{50} = 20 nM) .
  • Enzyme Modulation : The compound may also modulate the activity of enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to dopamine and serotonin signaling.

Biological Activities and Case Studies

Several studies have documented the biological activities associated with this compound:

  • Neuropharmacological Effects : In vitro studies have demonstrated that the compound can influence neurotransmission in models of anxiety and depression by modulating KOR activity .
  • Analgesic Properties : The compound's interaction with opioid receptors suggests potential analgesic effects, making it a candidate for further investigation in pain management therapies.
  • CNS Exposure : A study indicated that modifications to the chemical structure could enhance brain exposure without compromising selectivity for KORs . This finding is crucial for developing therapeutics targeting CNS disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKOR IC50_{50}CNS ExposureNotes
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-olStructureNot reportedLowSimilar structure but different functional groups
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yloxy-benzamideStructure20 nMHighPotent KOR antagonist with good CNS penetration

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol, and how can stereochemical purity be ensured?

  • Methodology :

  • Radical cyclization and stereoselective functionalization of bicyclic precursors (e.g., azabicyclo[3.2.1]octane derivatives) are common approaches. For example, allyl-substituted intermediates can undergo radical cyclization with n-tributyltin hydride and AIBN to achieve high diastereocontrol (>99%) .
  • Chiral resolution via HPLC or enzymatic methods is critical for isolating the (1R,5S,6S) enantiomer. Ensure purity using NMR (e.g., NOESY for spatial configuration) and polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl group and bicyclic structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign the hydroxyl proton (δ ~2.5–3.5 ppm, broad) and confirm bicyclic geometry via coupling constants (e.g., axial vs. equatorial protons in the bridgehead) .
  • IR spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and absence of carbonyl peaks to rule out oxidation .
  • Mass spectrometry (EI/ESI) : Use high-resolution MS to verify the molecular ion (C₇H₁₃NO, m/z 127.10) and fragmentation patterns .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodology :

  • Store in anhydrous conditions (desiccator with silica gel) at 2–8°C to prevent hydrolysis of the hydroxyl group. Avoid exposure to light or oxidizing agents, as azabicyclo compounds may form peroxides .
  • Monitor stability via periodic TLC or HPLC to detect degradation products (e.g., ketones from oxidation) .

Advanced Questions

Q. How can structure-activity relationships (SAR) for sigma receptor binding be investigated using derivatives of this compound?

  • Methodology :

  • Functional group modification : Synthesize analogs with substituents at C3 or C6 (e.g., esterification, alkylation) to assess steric/electronic effects on sigma-1/sigma-2 affinity. For example, 3-hydroxy-2-phenylpropanoate esters show enhanced selectivity .
  • Radioligand binding assays : Use [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1 receptors. Compare IC₅₀ values to quantify selectivity ratios .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how can they be resolved?

  • Methodology :

  • HPLC-MS with charged aerosol detection (CAD) : Detect non-UV-active impurities (e.g., des-hydroxy byproducts). Optimize mobile phases (e.g., acetonitrile/ammonium formate) for baseline separation .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways and validate analytical methods .

Q. How can computational modeling predict the conformational flexibility of the azabicyclo core in solution?

  • Methodology :

  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model ring puckering and bridgehead dynamics in explicit solvents (e.g., water, DMSO).
  • NMR coupling constant analysis : Compare experimental J values (e.g., ³JHH) with computed values from DFT (B3LYP/6-31G*) to validate conformer populations .

Q. What experimental design principles should guide in vivo pharmacokinetic studies of this compound?

  • Methodology :

  • Randomized block designs : Account for biological variability by grouping subjects by weight/age and administering staggered doses. Use LC-MS/MS for plasma concentration profiling .
  • Metabolite identification : Incubate the compound with liver microsomes and use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronides) .

Q. How can contradictory data on the compound’s solubility and logP values be reconciled across studies?

  • Methodology :

  • Standardize measurement protocols : Use shake-flask (pH 7.4 buffer) or potentiometric methods for logP. Validate solubility via nephelometry to distinguish true solubility from colloidal dispersions .
  • Cross-validate with computational tools : Compare experimental logP with predicted values (e.g., ACD/Labs or XLogP3) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Reactant of Route 2
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。